9,11-Octadecadienoic Acid
Description
Significance of Octadecadienoic Acid, (Z,Z)- as a Polyunsaturated Fatty Acid
The significance of Octadecadienoic acid, (Z,Z)- lies in its status as an essential fatty acid for humans and other mammals. foodb.canih.gov This means the body cannot synthesize it de novo and must obtain it from dietary sources. foodb.ca Its essentiality was first demonstrated in the 1930s through studies on rats fed a fat-free diet, which led to the development of deficiency symptoms that could be reversed by the addition of linoleic acid. zeroacre.comnih.gov
As a polyunsaturated fatty acid (PUFA), it plays a crucial role in the structure and function of cellular membranes, contributing to their fluidity and permeability. mdpi.com The presence of cis double bonds gives the fatty acid chain a bent structure, which is vital for the proper functioning of membrane-bound proteins and receptors. Furthermore, it is a key component in the synthesis of ceramides (B1148491) in the skin, which are essential for maintaining the skin's barrier function and preventing water loss. mdpi.com
Role of Octadecadienoic Acid, (Z,Z)- within Lipid Metabolism Research
In the field of lipid metabolism research, Octadecadienoic acid, (Z,Z)- serves as a central precursor to a cascade of longer-chain omega-6 fatty acids and signaling molecules. smpdb.ca The metabolic pathway of linoleic acid begins with its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. researchgate.netnews-medical.net GLA is then elongated to form dihomo-gamma-linolenic acid (DGLA), which is a precursor to a class of eicosanoids. smpdb.caresearchgate.net Subsequently, DGLA can be further desaturated by delta-5-desaturase to produce arachidonic acid (AA). researchgate.netresearchgate.net
Arachidonic acid is a particularly important metabolite, serving as the substrate for the synthesis of a wide array of potent signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. wikipedia.orgnews-medical.net These molecules are involved in regulating inflammation, blood clotting, and smooth muscle contraction. news-medical.net The competition between omega-6 fatty acids, derived from linoleic acid, and omega-3 fatty acids for the same metabolic enzymes is a key area of research, as the balance between these two fatty acid families significantly influences physiological and pathological processes. nih.gov
Interactive Table: Key Enzymes in the Metabolic Pathway of Octadecadienoic Acid, (Z,Z)-
| Enzyme | Reaction | Source |
|---|---|---|
| Delta-6-desaturase | Converts Linoleic Acid to Gamma-Linolenic Acid (GLA) | researchgate.netnews-medical.net |
| Elongase | Converts GLA to Dihomo-gamma-linolenic acid (DGLA) | researchgate.netresearchgate.net |
| Delta-5-desaturase | Converts DGLA to Arachidonic Acid (AA) | researchgate.netresearchgate.net |
Overview of Research Trajectories for Octadecadienoic Acid, (Z,Z)-
Research on Octadecadienoic acid, (Z,Z)- has evolved significantly since its discovery. Initial studies focused on establishing its essentiality and understanding its fundamental role in nutrition and growth. nih.gov The mid-20th century saw the elucidation of its chemical structure and its metabolic conversion to arachidonic acid. wikipedia.org
Another significant research avenue focuses on the role of linoleic acid and its metabolites in inflammation. nih.govresearchgate.net As a precursor to pro-inflammatory eicosanoids, high intake of linoleic acid relative to omega-3 fatty acids has been a subject of investigation for its potential to exacerbate inflammatory conditions. nih.gov Conversely, some research points to potential anti-inflammatory properties of linoleic acid itself. mdpi.com
Furthermore, the role of linoleic acid in skin health is an active area of research. mdpi.com Its involvement in maintaining the skin barrier and its potential applications in treating skin conditions are being explored. mdpi.com More recent research has also delved into the antimicrobial and antifungal properties of linoleic acid and its derivatives. researchgate.netresearchgate.net The study of conjugated linoleic acids (CLAs), which are isomers of linoleic acid, is another prominent research trajectory, with investigations into their effects on lipid metabolism and body composition. animbiosci.orgnih.govresearchgate.net Emerging research is also beginning to explore the personalized effects of linoleic acid based on genetic variations. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
121250-47-3 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
JBYXPOFIGCOSSB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
544-71-8 1839-11-8 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origin of Product |
United States |
Occurrence and Biological Sources of Octadecadienoic Acid, Z,z
Plant-Derived Sources
The primary repositories of (Z,Z)-Octadecadienoic acid in plants are their seeds, from which it is often extracted as an oil. The concentration of this fatty acid can vary significantly between different plant species.
The essential oil extracted from the seeds of the common tomato, Solanum lycopersicum, is a notable source of (Z,Z)-Octadecadienoic acid. Research has consistently shown that this fatty acid is the most abundant in tomato seed oil.
Gas chromatography-mass spectrometry (GC/MS) analysis has identified the methyl ester of 9,12-octadecadienoic acid (Z,Z)- as the most prevalent compound in Solanum lycopersicum seed essential oil, constituting a significant portion of its chemical profile. nih.govresearchgate.net One study reported this compound at a concentration of 49.68%. nih.govresearchgate.net Other analyses of tomato seed oil have reported linoleic acid content to be around 54% of the total fatty acids. csic.esbotanicalformulations.comresearchgate.netcsic.es Another source suggests it can be as high as 50.0%. wikipedia.org This high concentration underscores the potential of tomato seeds, often a byproduct of the tomato processing industry, as a valuable source of this essential fatty acid.
Fatty Acid Composition of Solanum lycopersicum Seed Oil
| Fatty Acid | Percentage (%) |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | 49.68 - 54 |
| Oleic Acid | 22 |
| Palmitic Acid | 14 |
| Stearic Acid | 6 |
| Linolenic Acid | 2-3 |
Note: The data represents a range from multiple sources.
The seeds of Capsicum annuum, which encompasses a wide variety of pepper species, also contain a significant amount of fatty oil rich in (Z,Z)-Octadecadienoic acid. In fact, it is the major fatty acid found in the seeds of all Capsicum species examined in various studies. usda.gov
The concentration of linoleic acid in pepper seed oil is consistently high, with studies reporting ranges from 67.8% to as high as 80.90%. researchgate.netmdpi.com Across numerous cultivars, linoleic acid remains the principal fatty acid. usda.gov For instance, a study of 75 pepper germplasms found linoleic acid content to range from 47.46% to 80.90%. mdpi.com Another analysis of red pepper seed oil reported a linoleic acid content of 69.9%. kstudy.com
Fatty Acid Composition of Capsicum annuum Seed Oil
| Fatty Acid | Percentage (%) |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | 47.46 - 80.90 |
| Oleic Acid | 4.6 - 17.50 |
| Palmitic Acid | 6.01 - 14.4 |
| Stearic Acid | 2.4 - 4.1 |
Note: The data represents a range from multiple sources.
Cottonseed, from the Gossypium genus, is a well-established source of vegetable oil, and (Z,Z)-Octadecadienoic acid is its major component. nih.gov Standard cottonseed oil typically contains a high percentage of this polyunsaturated fatty acid.
Analyses of cottonseed oil have reported linoleic acid content to be approximately 58%. nih.gov Other studies have found similar ranges, with some reporting it as 52.89% and others around 52%. researchgate.netcotton.org Research on cottonseed oil extracted using microwave-assisted extraction (MAE) showed a linoleic acid content of 55.1%. scielo.br One study on Gossypium herbaceum from Bangladesh, however, reported a lower linoleic acid percentage, while another analysis found it to be 30.22%. banglajol.infodergipark.org.tr
Fatty Acid Composition of Gossypium Seed Oil
| Fatty Acid | Percentage (%) |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | 30.22 - 58 |
| Palmitic Acid | 22 - 26 |
| Oleic Acid | 15 - 20 |
| Stearic Acid | 2.33 - 4.19 |
Note: The data represents a range from multiple sources.
The seeds of Hibiscus sabdariffa, commonly known as roselle, yield an oil with a significant concentration of (Z,Z)-Octadecadienoic acid. This makes roselle seed oil a valuable source of this essential fatty acid.
Studies have shown that linoleic acid is the most abundant fatty acid in roselle seed oil, with concentrations ranging from 35.0% to 45.3%. nih.gov One analysis reported a linoleic acid content of 40.1%. researchgate.netnih.gov Another study on two phenotypes of H. sabdariffa found linoleic acid percentages of 31.43% and 29.70%. acs.org A separate analysis of cold-pressed roselle seed oil indicated a linoleic acid range of 35.00% to 54.00%. natureinbottle.com
Fatty Acid Composition of Hibiscus sabdariffa Seed Oil
| Fatty Acid | Percentage (%) |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | 29.70 - 54.00 |
| Oleic Acid | 26.00 - 36.9 |
| Palmitic Acid | 16.00 - 27.09 |
| Stearic Acid | 4.00 - 6.00 |
Note: The data represents a range from multiple sources.
Pumpkin seeds, from the species Cucurbita pepo, are a well-known source of oil that is rich in (Z,Z)-Octadecadienoic acid. This fatty acid is a dominant component of the lipid profile of pumpkin seed extracts.
The linoleic acid content in pumpkin seed oil can vary, with some sources reporting a range of 36% to 60%. botanicalformulations.com One analysis found the linoleic acid content to be 64.2%. pepofarms.com.au Other studies have reported values such as 50.7%, 36.61%, and a range of 37.63% to 51.74%. researchgate.netnih.govneelain.edu.sd Research on the oil from cold-pressed pumpkin seeds reported a linoleic acid content of 50.88 g/100 g of total fatty acids. nih.gov The four main fatty acids in pumpkin seeds are palmitic, stearic, oleic, and linoleic acids, which together constitute about 98% of the total fatty acids. nih.gov
Fatty Acid Composition of Cucurbita pepo Seed Oil
| Fatty Acid | Percentage (%) |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | 36.61 - 64.2 |
| Oleic Acid | 11.3 - 40 |
| Palmitic Acid | 12 - 20.64 |
| Stearic Acid | 5 - 12.64 |
Note: The data represents a range from multiple sources.
Seed Oils and Extracts
Adansonia digitata Seed Oil
The seed oil of the African baobab tree, Adansonia digitata, is a notable source of (Z,Z)-Octadecadienoic acid. Numerous analyses have consistently identified linoleic acid as one of the principal fatty acids in this oil. The concentration of linoleic acid in baobab seed oil can vary, with studies reporting values ranging from 21.20% to as high as 36% of the total fatty acid composition. iaajournals.orgresearchgate.net Other significant fatty acids present include oleic acid and palmitic acid. iaajournals.orgresearchgate.netresearchgate.net The high content of linoleic acid contributes to the nutritional and cosmetic value of the oil. researchgate.net
Table 1: Linoleic Acid Content in Adansonia digitata Seed Oil
| Study / Source | Linoleic Acid Percentage (%) |
|---|---|
| Komane et al. (2017) | 35.8 |
| Msalilwa et al. (2020) | 21.20 - 24.86 |
| Lifa and Zacharia (2010) | 27.80 |
| Unnamed Study | 36 |
| Sudanese Baobab Seed Oil | 30.63 rsisinternational.org |
| Nature In Bottle | 25.00 - 37.00 researchgate.net |
| INCIDecoder | 24 - 34 nih.gov |
Citrus sinensis
(Z,Z)-Octadecadienoic acid is found in different parts of the sweet orange, Citrus sinensis. The seed oil, in particular, is a rich source, with gas chromatography-mass spectrometry (GC-MS) analysis revealing a linoleic acid concentration of approximately 37.644%. idosr.org This makes it the most abundant fatty acid in the seed oil, followed by palmitic acid and oleic acid. idosr.orgacademicjournals.org The fruit pulp also contains linoleic acid, although in lower concentrations, with studies showing levels around 11.18% to 12.30% depending on the maturation stage of the fruit. idosr.orgnih.gov
**Table 2: Linoleic Acid Content in *Citrus sinensis***
| Plant Part | Linoleic Acid Percentage (%) | Reference |
|---|---|---|
| Seed Oil | 37.644 | idosr.org |
| Fruit Pulp (unripe) | 12.30 | idosr.orgnih.gov |
| Fruit Pulp (about to ripe) | 11.18 | idosr.orgnih.gov |
| Fruit Pulp (ripe) | 11.33 | idosr.orgnih.gov |
Tuber and Rhizome Extracts
Solena amplexicaulis Tuber Extracts
The methanolic extract of the tuber of Solena amplexicaulis has been found to contain (Z,Z)-9,12-Octadecadienoic acid. In a phytochemical profiling study using GC-MS, this compound was identified with a peak area of 9.35%. researchgate.net This indicates its presence as one of the notable chemical constituents within the tuber of this medicinal climber.
Dioscorea alata Tuber Extracts
Tubers of the water yam, Dioscorea alata, are a significant source of linoleic acid. It is often the predominant fatty acid found in this species. Research on various wild yam species has shown that the linoleic acid content in Dioscorea alata and related species can range from 26.3% to 33.21%. The presence of this essential fatty acid contributes to the nutritional profile of the tuber.
Whole Plant and Fruit Extracts
Information on the occurrence of (Z,Z)-Octadecadienoic acid in whole plant and fruit extracts, other than those specified above, falls outside the scope of this article.
Mangifera indica Aqueous Extract
Mangifera indica, the common mango, is a source of numerous phytochemicals. nih.gov While the primary focus of many studies is on phenolic compounds and flavonoids, analyses have also extended to lipid components. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethanol (B145695) leaf extract of Mangifera indica identified the presence of 9,12-Octadecadienoic acid. wikipedia.org The mango kernel is also noted as a source of fatty acids, with linoleic acid being among the prominent ones found. nih.gov
Table 1: Key Findings on Octadecadienoic acid, (Z,Z)- in Mangifera indica
| Plant Part | Extract Type | Compound Identified | Method of Analysis |
|---|---|---|---|
| Leaf | Ethanol | 9,12-Octadecadienoic acid | GC-MS |
Ficus elephantum Fruit Extracts
Detailed phytochemical analyses specifically identifying the fatty acid composition of Ficus elephantum fruit extracts were not available in the reviewed scientific literature. However, studies on other species within the Ficus genus have confirmed the presence of Octadecadienoic acid, (Z,Z)-. For instance, GC-MS analysis of Ficus carica has identified significant levels of linoleic acid (18:2 n-6). researchgate.net Another study on Ficus drupacea fruits also found that linoleic acid was abundant in the fruit and seed oils. nih.gov While this suggests its possible presence in Ficus elephantum, direct analytical evidence is required for confirmation.
Bougainvillea glabra Leaf Extracts
Bougainvillea glabra, a widely cultivated ornamental plant, has been subjected to phytochemical analysis to identify its bioactive components. The genus Bougainvillea is known to be a source of various compounds, including fatty acids. usf.edu A GC-MS analysis of an ethanolic extract of Bougainvillea identified 9,12-octadecadienoic acid, ethyl ester, a derivative of linoleic acid, at a concentration of 1.93%. nih.gov Another study also reported the presence of (Z,Z)-9,12-octadecadienoic acid in B. glabra. rsdjournal.org
Table 2: Identification of Octadecadienoic acid, (Z,Z)- and its Derivative in Bougainvillea glabra
| Plant Part | Compound Identified | Relative Percentage | Method of Analysis |
|---|---|---|---|
| Not specified | 9,12-Octadecadienoic acid, ethyl ester | 1.93% | GC-MS |
Suaeda vermiculata Extracts
Suaeda vermiculata, a halophytic plant, has been analyzed for its oil and fatty acid content. Research has shown that linoleic acid, the common name for Octadecadienoic acid, (Z,Z)-, is the major unsaturated fatty acid found in the seeds of this plant. researchgate.net A study determining the fatty acid composition of various plant parts through Gas Chromatography with Flame-Ionization Detection (GC-FID) confirmed this finding. researchgate.net
Table 3: Fatty Acid Analysis of Suaeda vermiculata
| Plant Part | Major Unsaturated Fatty Acid | Method of Analysis |
|---|---|---|
| Seeds | Linoleic acid | GC-FID |
| Leaves | Oleic acid | GC-FID |
Convolvulus hystrix Aerial Parts
Convolvulus hystrix has been a subject of phytochemical studies, primarily focusing on its phenolic and flavonoid constituents. researchgate.netkau.edu.sa One analysis of the plant's root bark reported a total lipid content of 7.2%. nih.gov However, detailed GC-MS or other specific analytical studies identifying the individual fatty acid components, including Octadecadienoic acid, (Z,Z)-, in the aerial parts of Convolvulus hystrix were not found in the reviewed literature. Therefore, its presence in the aerial parts remains to be confirmed through specific fatty acid profiling.
Lagenaria siceraria (Bottle Gourd)
The seeds of Lagenaria siceraria, commonly known as the bottle gourd, are a significant source of edible oil. researchgate.netjapsonline.comjaper.in Numerous studies have analyzed the fatty acid composition of this oil and have consistently found that linoleic acid (C18:2) is the most abundant fatty acid present. researchgate.netjapsonline.com Percentages of linoleic acid in the seed oil have been reported in various ranges, highlighting its status as the principal component.
Table 4: Reported Percentage of Linoleic Acid in Lagenaria siceraria Seed Oil
| Study Finding | Linoleic Acid Percentage |
|---|---|
| Finding 1 | 68.4% |
| Finding 2 | 66.10% (fresh seeds), 60.34% (roasted seeds) |
| Finding 3 | 66.544% - 71.665% (across ten cultivars) |
Moss Species
Microbial Origin
The bacterial strain Streptomyces thermolilacinus AZHD22, isolated from soil in Aswan, Egypt, has been identified as a producer of bioactive substances with antimicrobial properties. ekb.eg Through various spectral analyses including UV, IR, HNMR, and GC-Mass spectrum, the primary bioactive compound was identified as 9,12-Octadecadienoic acid (Z, Z)-, methyl ester. ekb.eg This compound, with the chemical formula C19H34O2, constituted the major peak in the GC-MS analysis, accounting for 67% of the total peaks observed. ekb.eg
Table 2: Identification of Bioactive Compound from Streptomyces thermolilacinus AZHD22
| Property | Finding |
| Compound Name | 9,12-Octadecadienoic acid (Z, Z)-, methyl ester |
| Chemical Formula | C19H34O2 |
| Molecular Weight | 294 |
| Relative Abundance (GC-MS) | 67% |
Data from the characterization of the purified antimicrobial substance. ekb.eg
The lactic acid bacterium Lacticaseibacillus paracasei has been shown to influence the fatty acid profile of dairy products. A study demonstrated that the addition of L. paracasei to cream enriches it in several fatty acids, including octadeca-9,12-dienoic acid. researchgate.net Furthermore, research has indicated that Lactobacillus paracasei can be utilized for the production of conjugated linoleic acid (CLA), a group of isomers of linoleic acid, using safflower oil as a substrate. rdd.edu.iq This suggests the bacterium possesses the enzymatic machinery to metabolize and transform C18 unsaturated fatty acids.
Various strains of Lactobacillus plantarum are capable of converting linoleic acid into several bioactive fatty acid metabolites. jcchems.commattioli1885journals.commattioli1885journals.com Studies have demonstrated that when grown in a medium supplemented with linoleic acid, L. plantarum produces metabolites including 9,12-octadecadienoic acid (Z, Z) and its methyl ester derivative. jcchems.commattioli1885journals.commattioli1885journals.com For instance, one study identified five different fatty acid metabolites produced by L. plantarum 13-3 from linoleic acid, one of which was 9,12-Octadecadienoic acid (Z, Z), methyl ester. jcchems.com Another investigation involving six different L. plantarum strains also detected 9,12-octadecadienoic acid (Z, Z) and its methyl ester among the four primary linoleic acid metabolites produced. mattioli1885journals.commattioli1885journals.comresearchgate.net The ability of these strains to metabolize linoleic acid underscores their role in generating diverse fatty acid profiles in fermented foods. nih.gov
Table 3: Linoleic Acid Metabolites Produced by Lactobacillus plantarum Strains
| Metabolite | Detected in Studies |
| 9,12-Octadecadienoic acid (Z, Z) | Yes |
| 9,12-Octadecadienoic acid, methyl ester | Yes |
| Linoelaidic acid | Yes |
| trans,trans-9,12-octadecadienoic acid, propyl ester | Yes |
| (Z)-Ethyl heptadec-9-enoate | Yes |
| Octadec-9-enoic acid | Yes |
| cis-11,14-Eicosadienoic acid, methyl ester | Yes |
| (Z)-18-Octadec-9-enolide | Yes |
This table compiles metabolites identified across different studies on L. plantarum. jcchems.commattioli1885journals.commattioli1885journals.com
Bacterial Metabolites
Lactobacillus rhamnosus Bioactive Metabolites
Lactobacillus rhamnosus, a species of lactic acid bacteria, is a well-known probiotic that resides in the human gut. While not a primary producer of (Z,Z)-Octadecadienoic acid, its metabolic activity is intricately linked to this fatty acid. L. rhamnosus is capable of metabolizing linoleic acid into various bioactive compounds. For instance, some strains can convert linoleic acid into conjugated linoleic acids (CLAs), which are isomers of linoleic acid with purported health benefits. Research has shown that Lactobacillus rhamnosus can regulate lipid metabolism, and its presence can influence the metabolic pathways of linoleic acid in the host mdpi.com. Studies have identified metabolites such as 10-oxo-12(Z)-octadecenoic acid, which are produced by gut lactic acid bacteria from linoleic acid and can influence host energy metabolism nih.gov. Therefore, while (Z,Z)-Octadecadienoic acid is not a direct metabolite produced by L. rhamnosus, its transformation by this bacterium is a key aspect of its bioactive role within the gut microbiome.
Other Biological Matrices
Beyond the microbial world, (Z,Z)-Octadecadienoic acid is a significant component of various other biological materials, underscoring its universal importance in biochemistry and physiology.
Rice Bran Oil
Rice bran oil, extracted from the outer layer of rice grains, is a rich source of (Z,Z)-Octadecadienoic acid. The fatty acid profile of rice bran oil typically shows a high percentage of unsaturated fatty acids.
| Fatty Acid | Percentage Composition |
| Palmitic Acid | ~15% |
| Stearic Acid | ~2% |
| Oleic Acid | ~43% |
| (Z,Z)-Octadecadienoic Acid (Linoleic Acid) | ~39% |
| α-Linolenic Acid | ~1% |
This table presents a typical fatty acid composition of rice bran oil, highlighting the significant proportion of (Z,Z)-Octadecadienoic acid.
The concentration of linoleic acid in rice bran oil contributes to its nutritional value and its physical properties.
Mushroom Powder (e.g., Pleurotus ostreatus)
The oyster mushroom, Pleurotus ostreatus, is a widely consumed edible fungus that also contains notable amounts of (Z,Z)-Octadecadienoic acid. When dried and powdered, the concentration of this essential fatty acid is preserved. Fatty acid analysis of Pleurotus ostreatus reveals that linoleic acid is often the most abundant fatty acid.
| Fatty Acid | Relative Abundance |
| Palmitic Acid | Major |
| Oleic Acid | Major |
| (Z,Z)-Octadecadienoic Acid (Linoleic Acid) | Predominant |
This table indicates the relative abundance of major fatty acids found in Pleurotus ostreatus powder, with (Z,Z)-Octadecadienoic acid being the most significant.
Insect Cuticular Lipids (e.g., Anthidium amabile)
The insect cuticle is a complex, multi-layered structure that provides physical protection and prevents desiccation. A crucial component of the cuticle is a layer of lipids, which includes a variety of hydrocarbons, waxes, and fatty acids. In the case of the carder bee species Anthidium amabile, gas chromatography-mass spectrometry (GC/MS) analysis has revealed that fatty acids are the most diverse and abundant class of chemical compounds in their cuticular profile ekb.eg. While the specific identification of (Z,Z)-Octadecadienoic acid was not explicitly stated in the referenced study, the significant presence of a wide range of fatty acids in the cuticle of Anthidium species strongly suggests its likely inclusion, given that linoleic acid is a common and essential fatty acid in insects.
Mammalian Serum
In mammals, (Z,Z)-Octadecadienoic acid is an essential fatty acid that must be obtained from the diet. It is transported in the bloodstream, primarily within lipoproteins, and is a key component of serum lipids. The concentration of linoleic acid in serum can be an indicator of dietary intake and is also associated with various physiological and pathological states. It is found in different lipid fractions within the serum, including triglycerides, cholesterol esters, and phospholipids. Monitoring the levels of (Z,Z)-Octadecadienoic acid in mammalian serum is a common practice in nutritional and clinical research to assess fatty acid status and its relationship with health and disease.
Biological Activities and Molecular Insights of Octadecadienoic Acid, Z,z
Immunomodulatory and Anti-inflammatory Mechanisms
Octadecadienoic acid, (Z,Z)-, more commonly known as linoleic acid, is an essential omega-6 polyunsaturated fatty acid that serves as a precursor to a variety of bioactive lipid mediators. While the compound itself is a fundamental component of cellular membranes, its metabolites and oxidized derivatives are key players in the regulation of inflammatory and immune responses. Research has highlighted its role in modulating critical signaling pathways and cellular processes that govern inflammation.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the control of inflammation. Metabolites of (Z,Z)-octadecadienoic acid have been identified as potent activators of these receptors, particularly PPARA and PPARG.
Metabolites of (Z,Z)-octadecadienoic acid, specifically its oxidized derivatives known as oxylipins, have been shown to function as agonists for both PPARA and PPARG.
PPARA Activation : Derivatives such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid, found in tomato products, have been identified as potent PPARA activators. nih.govresearchgate.net In vitro luciferase assays demonstrated that these compounds significantly increase PPARA reporter activity. nih.gov This activation leads to the upregulation of PPARA target genes involved in fatty acid oxidation, which can help ameliorate abnormalities in lipid metabolism. nih.govresearchgate.net Another related compound, 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), also acts as a PPARA agonist. nih.gov
PPARG Activation : Various hydroxyoctadecadienoic acids (HODEs), which are metabolites of linoleic acid, are considered endogenous ligands for PPARG. nih.gov Specifically, 10- and 12-(Z,E)-HODEs have been shown to induce PPARG activation. nih.gov Another derivative, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), has been found to activate PPARG in adipocytes, inducing the expression of its target genes and promoting adipocyte differentiation. nih.govresearchgate.net This interaction is significant as PPARG is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.gov
The interaction of these derivatives with PPARs underscores a critical mechanism by which (Z,Z)-octadecadienoic acid contributes to metabolic regulation and inflammation control.
| Compound Derivative | Receptor | Effect | Source |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARA | Agonist, increases target gene expression | nih.govresearchgate.net |
| 13-oxo-9,11-octadecadienoic acid | PPARA | Potent Agonist | researchgate.net |
| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) | PPARA | Agonist | nih.gov |
| 10- and 12-(Z,E)-hydroxyoctadecadienoic acids (HODEs) | PPARG | Agonist, induces activation | nih.gov |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARG | Agonist, induces target gene expression | nih.govresearchgate.net |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.gov Several oxidized metabolites of (Z,Z)-octadecadienoic acid have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
In studies using lipopolysaccharide (LPS)-stimulated macrophages, a common model for inducing an inflammatory response, derivatives of (Z,Z)-octadecadienoic acid have demonstrated significant inhibitory effects on NF-κB activation. For instance, 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) was found to inhibit the LPS-mediated nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com This is a critical step in the activation of the pathway, as NF-κB must move from the cytoplasm to the nucleus to initiate gene transcription. Treatment with 13-KODE reduced the levels of nuclear p65 by 67% compared to LPS-stimulated cells. mdpi.com
Similarly, 8-oxo-9-octadecenoic acid (OOA) inhibited LPS-induced NF-κB signaling by reducing the phosphorylation of IκB-α and the p50 protein, key events that precede p65 translocation. nih.gov This suppression of NF-κB activation is a key mechanism by which these linoleic acid metabolites modulate the inflammatory response. nih.gov
By inhibiting the NF-κB pathway and modulating PPARs, metabolites of (Z,Z)-octadecadienoic acid lead to the downregulation of several key inflammatory genes.
Inducible Nitric Oxide Synthase (iNOS) : Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. The derivative 13-KODE has been shown to markedly reduce LPS-induced iNOS protein levels and decrease iNOS mRNA expression in macrophages. nih.gov This leads to a significant reduction in NO secretion. nih.gov
Interleukin-6 (IL-6) : IL-6 is a pleiotropic cytokine with a central role in inflammatory and autoimmune diseases. The derivative 8-oxo-9-octadecenoic acid (OOA) was found to inhibit the production of IL-6 in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells. nih.gov Another related compound, trans-10,cis-12-conjugated linoleic acid, also significantly reduced the gene expression of IL-6 in LPS-stimulated cells. mdpi.com
Other Pro-inflammatory Cytokines : Beyond IL-6, these metabolites also affect other crucial cytokines. 13-KODE has been shown to down-regulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), with a 100 μM concentration reducing LPS-induced IL-1β mRNA expression by 52% and TNF-α mRNA by 66%. nih.gov
The table below summarizes the effects of (Z,Z)-octadecadienoic acid derivatives on the expression of key inflammatory mediators.
| Compound Derivative | Target Gene/Protein | Cellular Model | Effect |
| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) | iNOS | RAW 264.7 Macrophages | Marked reduction in protein and mRNA levels |
| 8-oxo-9-octadecenoic acid (OOA) | IL-6 | RAW 264.7 Macrophages | Concentration-dependent inhibition of production |
| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) | IL-1β | RAW 264.7 Macrophages | 52% reduction in mRNA expression (at 100 μM) |
| 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) | TNF-α | RAW 264.7 Macrophages | 66% reduction in mRNA expression (at 100 μM) |
General Anti-inflammatory Effects
(Z,Z)-9,12-Octadecadienoic acid and its derivatives are recognized for their broad anti-inflammatory properties. inspirajournals.com The compound is a major constituent of various plant extracts that have been traditionally used to treat inflammatory conditions. mdpi.com For example, the methyl ester of 9,12-octadecadienoic acid is reported to possess anti-inflammatory activities. mdpi.com
The anti-inflammatory action is often mediated through the inhibition of key enzymes in the inflammatory cascade. For instance, derivatives like (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid have shown potent inhibitory activity against soybean lipoxygenase, an enzyme involved in the production of inflammatory mediators. nih.govresearchgate.net This general capacity to quell inflammatory responses makes it a compound of significant interest in the study of inflammatory diseases.
Anti-arthritic Potential
The anti-inflammatory properties of (Z,Z)-9,12-octadecadienoic acid extend to its potential as an anti-arthritic agent. Rheumatoid arthritis is a chronic inflammatory autoimmune disorder, and modulating the inflammatory response is a key therapeutic strategy. hopkinsarthritis.org It has been suggested that (Z,Z)-9,12-octadecadienoic acid could be utilized in the treatment of health issues including rheumatoid arthritis.
Anti-allergic Properties
One of the key mechanisms of its anti-allergic action involves the regulation of mast cells, which are critical players in inflammatory and allergic responses. Research has shown that linoleic acid can alleviate mast cell-mediated allergic inflammation. Pretreatment with linoleic acid has been found to significantly reduce the activation of caspase-1, an enzyme pivotal in the inflammatory cascade, in human mast cells. This inhibition of the caspase-1 signaling pathway helps to suppress the release of inflammatory mediators, providing evidence for its anti-allergic inflammatory properties nih.gov.
In the context of atopic dermatitis (eczema), a condition characterized by a defective skin barrier, linoleic acid's role is crucial. It is a vital component of ceramides (B1148491), which are lipids essential for maintaining the skin's barrier integrity and moisture researchgate.net. Patients with eczema often exhibit reduced levels of linoleic acid in their skin, contributing to barrier dysfunction researchgate.net. Topical application of oils rich in linoleic acid has demonstrated improvements in skin barrier function and a reduction in symptoms like dryness and scaling researchgate.net. However, the relationship is not straightforward, as some studies have noted elevated concentrations of linoleic acid in the blood and tissues of atopic eczema patients, suggesting a potential issue with its metabolic conversion to gamma-linolenic acid (GLA) rather than a simple deficiency nih.gov.
Conversely, a high dietary intake of omega-6 fatty acids like linoleic acid, particularly when disproportionate to omega-3 intake, has been associated with an increased prevalence of allergic diseases, including asthma and allergic rhinitis nih.govsniglobal.orgresearchgate.net. This pro-inflammatory potential is linked to its role as a precursor for arachidonic acid, which can be converted into pro-inflammatory eicosanoids nih.gov.
Modulation of Cytokine Signaling Pathways (e.g., IL-4, IL-6, IL-1β, IL-10, IL-13, TGF-β1 in asthma models)
The immunomodulatory effects of Octadecadienoic acid, (Z,Z)- and its isomers, particularly conjugated linoleic acid (CLA), extend to the intricate regulation of cytokine signaling pathways, which are central to the pathogenesis of allergic diseases like asthma.
In models of allergic inflammation, linoleic acid has been shown to directly influence the production of several key cytokines. In activated human mast cells, pretreatment with linoleic acid effectively regulated the increased levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) nih.gov. Similarly, in macrophages activated by Cutibacterium acnes, linoleic acid suppressed the secretion of IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) researchgate.net.
The role of its isomer, CLA, has been extensively studied in the context of asthma. In human bronchial epithelial cells, the cis-9, trans-11 isomer of CLA (c9,t11-CLA) was found to decrease the production of IL-6 and IL-8 nih.gov. Furthermore, studies on CLA supplementation have shown a decrease in the pro-inflammatory cytokines TNF-α and IL-1β, alongside an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov. This suggests a potential shift towards a more anti-inflammatory environment. In a study involving asthmatic children, the placebo group showed an increase in Interleukin-4 (IL-4) production, which was not observed in the group receiving CLA, indicating a dampening effect on the cellular inflammatory response nih.gov.
Table 1: Effect of Octadecadienoic Acid, (Z,Z)- and its Derivatives on Cytokine Expression
| Compound/Derivative | Cell/Model Type | Cytokine Affected | Observed Effect |
|---|---|---|---|
| Octadecadienoic acid, (Z,Z)- | Activated Human Mast Cells | IL-1β, IL-6 | Regulation of increased levels nih.gov |
| Octadecadienoic acid, (Z,Z)- | C. acnes-activated Macrophages | IL-1β, IL-6, TNF-α | Suppressed secretion researchgate.net |
| Conjugated Linoleic Acid (CLA) | Human Bronchial Epithelial Cells | IL-6, IL-8 | Decreased production nih.gov |
| Conjugated Linoleic Acid (CLA) | Human Supplementation Study | TNF-α, IL-1β | Decreased levels nih.gov |
| Conjugated Linoleic Acid (CLA) | Human Supplementation Study | IL-10 | Increased levels nih.gov |
| Conjugated Linoleic Acid (CLA) | Asthmatic Children (PBMCs) | IL-4 | No significant increase compared to placebo nih.gov |
| 12,13-DiHOME (Metabolite) | Human Dendritic Cells | IL-10 | Reduced production researchgate.net |
Antioxidant Properties
Octadecadienoic acid, (Z,Z)- and its isomers possess significant antioxidant properties, enabling them to counteract oxidative stress, a key factor in cellular damage and various chronic diseases. These properties are manifested through direct free radical scavenging, reduction of oxidative stress markers, and protection against reactive oxygen species (ROS).
Free Radical Scavenging Capabilities
The ability of a compound to directly scavenge free radicals is a primary measure of its antioxidant activity. Studies on this aspect of linoleic acid have yielded mixed results, often highlighting the superior activity of its isomer, conjugated linoleic acid (CLA). In assays using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, standard linoleic acid and its methyl ester did not show significant radical quenching activity nih.govnih.gov. In contrast, CLA isomers demonstrated a direct reaction and quenching of DPPH free radicals nih.govnih.gov. This suggests that the conjugated double bond system in CLA is crucial for this direct scavenging capability. Despite this, extracts rich in linoleic acid have been reported to possess notable antioxidant and free radical scavenging properties, indicating that its activity may be influenced by the surrounding chemical matrix mdpi.comnih.gov.
Reduction of Oxidative Stress in Biological Systems
Linoleic acid demonstrates a clear ability to mitigate oxidative stress within biological systems by modulating endogenous antioxidant defenses and reducing markers of oxidative damage. In a study on aging rats, supplementation with linoleic acid led to a significant decrease in markers of lipid peroxidation (Malondialdehyde, MDA) and protein oxidation (Protein carbonyls, Advanced oxidation protein products) researchgate.net. Concurrently, it boosted the levels of crucial components of the antioxidant system, including Superoxide dismutase (SOD), Catalase (CAT), and Reduced glutathione (B108866) (GSH) researchgate.net.
A systematic review and meta-analysis of randomized controlled trials focusing on CLA supplementation also confirmed a significant decrease in MDA concentrations nih.gov. Furthermore, in human keratinocytes exposed to UVB radiation, linoleic acid treatment was effective in restoring depleted levels of GSH, a critical intracellular antioxidant mdpi.com. This restoration was linked to the upregulation of enzymes involved in GSH biosynthesis through the PI3K/Akt signaling pathway mdpi.com.
Role in Protecting Against Reactive Oxygen Species
Beyond reducing general oxidative stress, Octadecadienoic acid, (Z,Z)- plays a protective role against the damaging effects of reactive oxygen species (ROS). In cultured skin cells (keratinocytes), treatment with linoleic acid was shown to significantly diminish the increase in intracellular ROS levels induced by UVB radiation mdpi.com.
Similarly, in muscle precursor cells (myoblasts) subjected to oxidative stress via hydrogen peroxide (H₂O₂), linoleic acid treatment decreased the synthesis of intracellular ROS researchgate.netnih.gov. This protective action helped the cells recover from the oxidative insult and attenuated H₂O₂-induced cell death nih.gov. Linoleic acid has also been found to act as a protective agent against DNA damage induced by other fatty acids. It effectively prevents the genotoxicity caused by palmitic acid, showcasing its role as a shield against oxidative stress at the cellular level nih.gov.
Antimicrobial and Antifungal Actions
Octadecadienoic acid, (Z,Z)- has been identified as a bioactive compound with notable antimicrobial and antifungal properties. It exerts inhibitory effects against a range of pathogenic microorganisms, including both bacteria and fungi.
Research has demonstrated that this fatty acid possesses activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Its methyl ester derivative, 9,12-Octadecadienoic acid (Z,Z)-, methyl ester, has also been identified as a potent antimicrobial agent.
Activity Against Selected Test Microorganisms
Octadecadienoic acid, (Z,Z)-, commonly known as linoleic acid, and its derivatives have demonstrated notable antimicrobial properties against a variety of microorganisms. Research has identified this fatty acid as a bioactive compound in extracts from various natural sources, including bacteria and plants, highlighting its potential as an antimicrobial agent. mdpi.comnih.gov
One study identified the methyl ester form of the compound, 9,12-Octadecadienoic acid (Z,Z)-, methyl ester, as a potent antimicrobial substance produced by the actinomycete Streptomyces thermolilacinus AZHD22. researchgate.net This compound was found to be active against a selection of test microorganisms. Furthermore, 9,12-octadecadienoic acid has been reported as one of the fatty acid esters exhibiting antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specific bacteria inhibited by this compound include Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com
In addition to its antibacterial effects, the compound has shown antifungal capabilities. Studies have found that 9,12-octadecadienoic acid (Z,Z)- extracted from various lactic acid bacteria possesses antifungal activity. mdpi.com The broad-spectrum antimicrobial activity is attributed to the presence of this and other bioactive fatty acids in natural extracts. nih.govresearchgate.net
Table 1: Antimicrobial Spectrum of Octadecadienoic Acid, (Z,Z)- and its Methyl Ester Derivative
| Category | Microorganism | Activity Noted |
| Gram-positive Bacteria | Staphylococcus aureus | Antibacterial mdpi.com |
| Gram-positive Bacteria | Staphylococcus epidermidis | Antibacterial mdpi.com |
| Gram-positive Bacteria | Bacillus subtilis | Antibacterial mdpi.com |
| Gram-negative Bacteria | Escherichia coli | Antibacterial mdpi.com |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Antibacterial mdpi.com |
| Fungi | - | Antifungal activity reported mdpi.com |
Inhibition of Pathogenic Factors (e.g., Gingipain R from Porphyromonas gingivalis)
Porphyromonas gingivalis is a primary pathogen implicated in periodontitis, a serious gum infection. nih.gov Its virulence is largely attributed to proteolytic enzymes called gingipains, which break down host tissues and help the bacterium evade the immune system. nih.gov The inhibition of gingipains is considered a promising therapeutic strategy for managing periodontitis. nih.gov
Research has identified Octadecadienoic acid, (Z,Z)- as a potential inhibitor of a specific gingipain known as Gingipain R (Rgp). nih.gov In a study evaluating bioactive compounds from the probiotic bacteria Lacticaseibacillus paracasei, Gas Chromatography-Mass Spectrometry (GCMS) analysis pinpointed 9,12-Octadecadienoic acid, (Z,Z)- as a compound with the potential to inhibit Gingipain R. nih.gov
To investigate this potential, in silico molecular docking analyses were performed. nih.gov The results of this computational "molecular tethering" indicated that the octadecadienoic acid compound yielded good affinity values for the active site of the Gingipain R protein. nih.gov This suggests that the compound could bind to the enzyme and inhibit its virulence activity, positioning it as a potential candidate for further development as an active compound to combat the pathogenic effects of Porphyromonas gingivalis. nih.gov
Antiproliferative and Anticancer Research
Effects on Cancer Cell Lines (e.g., A549 Lung Adenocarcinoma Cells)
The effect of Octadecadienoic acid, (Z,Z)- (linoleic acid) and its isomers on cancer cell lines has been a subject of scientific investigation. Studies have explored its antiproliferative activity against various human cancer models, including the A549 human lung adenocarcinoma cell line. While research on the specific (Z,Z)- isomer is often part of broader studies on related fatty acids, findings indicate a potential role in modulating cancer cell growth.
The mechanisms underlying these effects are complex. Research on endometrial cancer cells has shown that linoleic acid can inhibit proliferation in a dose-dependent manner. mdpi.com The observed effects included the production of intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, cell cycle arrest, and the induction of apoptosis (programmed cell death). mdpi.com While these specific mechanisms were detailed in endometrial cancer, they provide a plausible framework for its action in other cancer cell types like A549. However, the effect of linoleic acid can be concentration-dependent, with some studies on colorectal cancer cells showing that high concentrations inhibit growth while lower concentrations may promote proliferation. mdpi.com
Cancer Preventive Characteristics
The role of Octadecadienoic acid, (Z,Z)- in cancer prevention is multifaceted and a topic of ongoing research, with studies presenting a complex picture. As an essential omega-6 fatty acid, it is a crucial component of the human diet, but its influence on carcinogenesis appears to be context-dependent. nih.gov
Some experimental evidence suggests that high-fat diets rich in linoleic acid can influence tumor progression and growth in animal models of breast cancer. nih.gov Mechanistically, research has uncovered that linoleic acid can directly activate a central cellular growth pathway called mTORC1. This activation is dependent on a lipid chaperone protein, FABP5, which binds to linoleic acid and subsequently promotes cell growth and proliferation, a pathway that can also fuel cancer cell proliferation. This link between a specific dietary fat and the cellular machinery controlling growth is significant for understanding cancer metabolism and prevention.
Conversely, other research, including large-scale human studies, suggests a different perspective. A meta-analysis of prospective studies indicated that both dietary intake and serum levels of linoleic acid were associated with a decreased risk of breast cancer, although the findings were not statistically significant. nih.gov Similarly, combined analyses of case-control and prospective cohort studies have not shown that a high intake of linoleic acid substantially increases the risks of breast, colorectal, or prostate cancer. nih.gov In fact, for breast and colorectal cancer, some combined estimates from case-control studies pointed towards a reduced risk. nih.gov
Metabolic Regulation and Enzymatic Interactions
Role as a Precursor for Polyunsaturated Fatty Acid Synthesis
Octadecadienoic acid, (Z,Z)-, or linoleic acid, is classified as an essential fatty acid. This designation means that it is vital for various biological processes, but the human body cannot synthesize it de novo. rutgers.edu Therefore, it must be obtained through diet.
One of its most critical metabolic roles is serving as the parent compound for the synthesis of longer-chain omega-6 polyunsaturated fatty acids (PUFAs). Upon ingestion, linoleic acid undergoes a series of enzymatic reactions involving desaturation (the introduction of double bonds) and 2-carbon elongation. This metabolic cascade produces other important fatty acids, such as arachidonic acid (AA), which is a precursor to a class of signaling molecules known as eicosanoids. These molecules are involved in inflammation and other physiological functions. The conversion pathway underscores the fundamental importance of dietary linoleic acid in maintaining the body's pool of bioactive lipids.
Inhibition of Alpha-Amylase and Alpha-Glucosidase Enzymes
Alpha-amylase and alpha-glucosidase are key enzymes in the digestive system responsible for breaking down complex carbohydrates into absorbable monosaccharides, like glucose. nih.gov The inhibition of these enzymes can slow carbohydrate digestion, leading to a reduction in the post-meal spike in blood glucose levels. nih.govnih.gov This mechanism is a therapeutic target for managing hyperglycemia. nih.gov
Linoleic acid has demonstrated inhibitory effects on both α-amylase and α-glucosidase. Research indicates that linoleic acid acts as a competitive inhibitor of α-glucosidase. nih.gov This mode of inhibition suggests that it binds to the active site of the enzyme, competing with the substrate. The interaction leads to the formation of a linoleic acid-enzyme complex, which has been characterized as a static quenching process. nih.gov While its inhibitory activity against α-amylase is considered weaker, its effect on α-glucosidase is notably potent, even more so than the pharmaceutical inhibitor acarbose (B1664774) in some studies. nih.gov
| Compound | Target Enzyme | Inhibitory Activity/Mechanism | Reference |
|---|---|---|---|
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | α-Amylase | Weaker inhibitory activity compared to α-glucosidase inhibition. | nih.gov |
| Octadecadienoic acid, (Z,Z)- (Linoleic Acid) | α-Glucosidase | Potent competitive inhibitor; stronger than acarbose. Forms a complex with the enzyme. | nih.gov |
Interactions with Fatty Acid Biosynthesis Pathways (e.g., in Plasmodium berghei)
The malaria parasite Plasmodium relies on a type II fatty acid synthesis (FAS-II) pathway located in its apicoplast for the de novo synthesis of fatty acids. nih.gov This pathway is distinct from the type I FAS system found in humans, making it a promising target for antimalarial drug development. The FAS-II pathway is particularly crucial during the parasite's liver stage development. nih.gov
While direct studies on (Z,Z)-Octadecadienoic acid are limited, research on the parasite Plasmodium berghei has revealed significant accumulations of this fatty acid in infected erythrocytes. nih.govresearchgate.net In erythrocytes infected with chloroquine-susceptible lines of P. berghei, linoleic acid levels increased 16-fold, and in chloroquine-resistant lines, they increased 35-fold. nih.gov This dramatic increase suggests a potential role for linoleic acid in the parasite's lifecycle, possibly in promoting the polymerization of ferriprotoporphyrin IX, a crucial detoxification process for the parasite. nih.govresearchgate.net This indicates that while the parasite has its own synthesis pathway, it also interacts significantly with host-derived fatty acids like linoleic acid.
Neurobiological and Sedative Aspects
Interaction with Cannabinoid Receptor Type 1 (CB1) (as oleamide (B13806) derivative)
Oleamide, the amide derivative of the related fatty acid oleic acid, has been identified as an endogenous lipid signaling molecule with significant neurobiological activity. It is structurally similar to the endocannabinoid anandamide. Research has established that oleamide acts as a full agonist for the cannabinoid receptor type 1 (CB1). researchgate.net
Studies using mouse neuroblastoma cells showed that oleamide significantly inhibited the accumulation of cyclic AMP (cAMP), a key cellular signaling molecule. researchgate.net This inhibition is a characteristic response to CB1 receptor activation. The effect was completely reversed by the selective CB1 antagonist SR141716A and by pertussis toxin, confirming that the action is mediated through the G-protein coupled CB1 receptor. researchgate.net This direct interaction with the CB1 receptor is a primary mechanism for its neurobiological effects.
| Compound | Receptor | Mechanism of Action | Experimental Observation | Reference |
|---|---|---|---|---|
| Oleamide | Cannabinoid Receptor 1 (CB1) | Full Agonist | Significantly inhibited forskolin-stimulated cAMP accumulation in N1E 115 cells. This effect was reversed by a CB1 antagonist. | researchgate.net |
Sedative Effects of Derivatives (e.g., Oleamide)
First isolated from the cerebrospinal fluid of sleep-deprived cats, oleamide is recognized for its sleep-inducing properties. When administered to animal models, it produces sedative and hypnotic effects.
Intraperitoneal injection of oleamide in mice leads to a dose-dependent and time-related inhibition of locomotor activity, with the maximum effect observed 30 minutes after administration. Furthermore, oleamide has been shown to potentiate the hypnotic effects of sodium pentobarbital (B6593769) and the inhibitory effects of diazepam. It also antagonizes the stimulatory effects of substances like caffeine (B1668208) and methamphetamine. These findings provide strong evidence for the sedative and hypnotic properties of oleamide, suggesting its role as an endogenous sleep-inducing substance.
Hepatoprotective Activities
(Z,Z)-Octadecadienoic acid and its derivatives have been investigated for their potential to protect the liver from injury. Studies in mouse models of acute liver injury induced by carbon tetrachloride (CCl4) have shown that mixtures of linoleic acid and α-linolenic acid can exert a significant hepatoprotective effect. sciopen.com
Treatment with these fatty acids significantly reduced the serum levels of key liver injury markers, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). sciopen.com Furthermore, it decreased the levels of malondialdehyde (MDA), a marker of oxidative stress, and the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in the liver. sciopen.comnih.gov The protective mechanism is linked to the activation of the Nrf2 antioxidant pathway, which helps mitigate oxidative stress and inflammation. nih.gov
Additionally, a derivative, 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, has been shown to be a potent agonist of peroxisome proliferator-activated receptor α (PPARα). nih.govcaymanchem.com Activation of PPARα in hepatocytes enhances fatty acid oxidation and inhibits the accumulation of triglycerides, suggesting a mechanism for ameliorating lipid metabolism abnormalities that can contribute to liver disease. nih.govresearchgate.net
| Compound/Mixture | Model | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Linoleic Acid / α-Linolenic Acid Mixture | CCl4-induced acute liver injury in mice | Reduced serum ALT and AST; Decreased hepatic MDA, TNF-α, and IL-6. | Antioxidant and anti-inflammatory effects. | sciopen.com |
| Linoleic Acid | LPS-induced acute liver injury in mice | Reduced plasma ALT and AST; Decreased hepatic TNF-α and IL-6; Reduced MDA and increased GSH and SOD. | Activation of the Nrf2 antioxidant pathway. | nih.gov |
| 9-oxo-10(E),12(E)-octadecadienoic acid | Mouse primary hepatocytes | Inhibited cellular triglyceride accumulation; Increased mRNA of PPARα target genes. | Activation of PPARα. | nih.gov |
Advanced Methodologies for Research on Octadecadienoic Acid, Z,z
Spectroscopic and Chromatographic Identification
A combination of spectroscopic and chromatographic methods provides a comprehensive toolkit for the identification and quantification of (Z,Z)-Octadecadienoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of (Z,Z)-Octadecadienoic acid. nih.govthepharmajournal.comunipi.it This method is widely used for the analysis of fatty acids in complex mixtures due to its high sensitivity and reliability. nih.gov For GC analysis, fatty acids are typically converted into their more volatile methyl esters (FAMEs) to improve their chromatographic properties. nih.govnih.gov
Qualitative Analysis: In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. thepharmajournal.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. thepharmajournal.com This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. nih.govnih.gov
Quantitative Analysis: For quantitative analysis, a known amount of an internal standard, such as heptadecanoic acid (C17:0), is added to the sample. nih.govoup.com The peak areas of the (Z,Z)-Octadecadienoic acid methyl ester and the internal standard are then compared to determine the concentration of the analyte. oup.com This method has been successfully applied to quantify linoleic acid in various matrices, including infant formulas, vegetable oils, and biological samples. oup.comjournal-of-agroalimentary.rojournal-of-agroalimentary.ro The derivatization of fatty acids into pentafluorobenzyl (PFB) esters can further enhance sensitivity, allowing for detection at very low levels. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Fused silica capillary column (e.g., HP-5MS) | unipi.it |
| Injector Temperature | 270 - 280 °C | unipi.itnih.gov |
| Carrier Gas | Helium | nih.govnih.gov |
| Ionization Mode | Electron Impact (EI) | unipi.it |
| Derivatization | Methylation (e.g., with BF3 in methanol) or PFB esterification | nih.govoup.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of (Z,Z)-Octadecadienoic acid. magritek.com ¹H NMR, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule.
In the ¹H NMR spectrum of (Z,Z)-Octadecadienoic acid, distinct signals correspond to the different types of protons present. The olefinic protons of the cis double bonds typically appear as a multiplet around 5.3-5.4 ppm. magritek.comaocs.org The protons of the methylene (B1212753) group situated between the two double bonds (the bis-allylic protons) are also characteristic and resonate at a specific chemical shift. Other key signals include those from the terminal methyl group, the methylene groups of the aliphatic chain, and the methylene group alpha to the carboxylic acid. magritek.com
| Proton Type | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|
| Olefinic (C=C-H) | 5.3 - 5.4 | magritek.comaocs.org |
| Bis-allylic (=C-CH₂-C=) | ~2.77 | magritek.com |
| α-Methylene (-CH₂-COOH) | ~2.34 | magritek.com |
| Allylic (-CH₂-C=C) | ~2.05 | magritek.com |
| Aliphatic Chain (-CH₂-)n | ~1.3 | magritek.com |
| Terminal Methyl (-CH₃) | ~0.89 | magritek.com |
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (Z,Z)-Octadecadienoic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and alkene functionalities.
A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1710 cm⁻¹. The C-H stretching vibrations of the aliphatic chain are seen just below 3000 cm⁻¹, while the C=C stretching of the cis-alkene groups gives rise to a weaker band around 1655 cm⁻¹. The =C-H stretching of the cis-double bonds is observed around 3010 cm⁻¹.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | researchgate.net |
| Carbonyl | C=O stretch | ~1710 | researchgate.net |
| Alkene | =C-H stretch | ~3010 | thaiscience.info |
| Alkene | C=C stretch | ~1655 | thaiscience.info |
| Alkyl | C-H stretch | 2855 - 2926 | researchgate.net |
Ultraviolet (UV) spectroscopy is generally less informative for isolated double bonds as found in (Z,Z)-Octadecadienoic acid. The π → π* electronic transitions of the non-conjugated double bonds occur at wavelengths below the typical range of standard UV-Vis spectrophotometers. However, conjugated systems, such as those found in conjugated linoleic acid (CLA) isomers, exhibit strong UV absorption.
Computational and In Silico Approaches
Computational methods are increasingly employed to predict and understand the interactions of (Z,Z)-Octadecadienoic acid with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is valuable for studying the interaction of (Z,Z)-Octadecadienoic acid with target proteins, providing insights into its potential biological activities.
In molecular docking studies, the three-dimensional structure of the protein of interest is used as a receptor, and (Z,Z)-Octadecadienoic acid is treated as the ligand. The docking algorithm then explores various possible binding poses of the ligand within the protein's binding site and scores them based on their binding affinity. These studies have been used to investigate the interaction of linoleic acid with various proteins, including enzymes and receptors. For instance, in silico docking has suggested that linoleic acid can interact with the allosteric sites of the BACE1 enzyme. nih.gov Other studies have explored its binding to proteins such as epoxide hydrolase and 6-phosphogluconolactonase. researchgate.net Molecular docking has also been instrumental in understanding how linoleic acid can stabilize the closed conformation of the SARS-CoV-2 spike protein. nih.gov
| Protein Target | Potential Interaction Site/Effect | Reference |
|---|---|---|
| BACE1 Enzyme | Allosteric site interaction | nih.gov |
| Epoxide Hydrolase | Binding interaction | researchgate.net |
| 6-Phosphogluconolactonase | Binding interaction | researchgate.net |
| SARS-CoV-2 Spike Protein | Stabilization of closed conformation | nih.gov |
| Calprotectin | Binding to S100A8/A9 subunits | plos.org |
Network Pharmacology for Pathway Analysis
Network pharmacology is a powerful methodology used to understand the complex interactions between bioactive compounds, their protein targets, and associated biological pathways. In the context of Octadecadienoic acid, (Z,Z)-, also known as linoleic acid, network pharmacology helps to elucidate its mechanisms of action in various physiological and pathological processes. By constructing and analyzing interaction networks, researchers can identify key pathways modulated by linoleic acid and its metabolites.
Studies utilizing network pharmacology have identified the linoleic acid metabolism pathway as a significant player in various conditions. For instance, in the investigation of ferulic acid's effects on hyperlipidemia, network pharmacology combined with metabolomics revealed that linoleic acid metabolism is one of the most strongly correlated pathways influenced by the compound nih.gov. This approach helps to map the broader biological context in which linoleic acid operates, moving beyond a single target to a systems-level understanding.
Furthermore, network pharmacology has been employed to explore the mechanisms of other natural compounds on lipid metabolism, where linoleic acid pathways are often implicated. For example, in studying the lipid-lowering activity of allicin, network pharmacology successfully predicted numerous potential protein targets. Subsequent analysis highlighted that pathways such as the PPAR signaling pathway, which is closely linked to lipid metabolism, were significantly involved nih.gov. These findings underscore the utility of network pharmacology in identifying the intricate signaling cascades where linoleic acid is a key component. The construction of protein-protein interaction (PPI) networks further allows for the identification of central "hub" proteins that are critical to the biological effects of compounds influencing linoleic acid metabolism nih.gov.
Key pathways identified through network pharmacology associated with linoleic acid metabolism include:
Arachidonic acid metabolism nih.gov
Ether lipid metabolism nih.gov
PPAR signaling pathway nih.gov
Prediction of Drug-like Characteristics (e.g., SwissADME)
The assessment of drug-like characteristics is a critical step in modern drug discovery, helping to predict the pharmacokinetic properties of a compound. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In silico tools, such as SwissADME, are frequently used to predict these properties based on the chemical structure of a molecule. For Octadecadienoic acid, (Z,Z)-, these predictions provide insights into its potential as a therapeutic agent.
The ADME properties of linoleic acid have been evaluated and are considered to be within an acceptable range for a potential drug candidate researchgate.net. These computational analyses are based on various physicochemical properties and established rules that correlate with a compound's behavior in the human body.
Below is a table summarizing the predicted ADME properties for Octadecadienoic acid, (Z,Z)-, based on available data.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 280.45 g/mol | Within the typical range for small molecule drugs. |
| LogP (Lipophilicity) | 7.06 | Indicates high lipophilicity, suggesting good absorption but potentially poor solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to binding affinity with protein targets. |
| Hydrogen Bond Donors | 1 | Contributes to binding affinity with protein targets. |
| Polar Surface Area | 37.3 Ų | Influences cell permeability and transport. |
| Rotatable Bonds | 14 | Indicates molecular flexibility. |
| Bioavailability Score | Not explicitly stated, but properties are in an "acceptable range" researchgate.net | Suggests potential for oral bioavailability. |
Target Protein Prediction (e.g., SwissTargetPrediction)
Identifying the protein targets of a bioactive compound is fundamental to understanding its mechanism of action. Computational tools like SwissTargetPrediction can forecast potential protein targets for a given molecule based on the principle of chemical similarity, suggesting that similar compounds are likely to bind to similar proteins.
For Octadecadienoic acid, (Z,Z)-, its role as a key signaling molecule and a component of cellular membranes suggests that it interacts with a variety of proteins. It is a precursor to arachidonic acid, which is then converted into a wide range of biologically active eicosanoids news-medical.net. These downstream metabolites interact with a multitude of receptors and enzymes, making the target landscape of linoleic acid itself complex.
Network pharmacology studies, while not a direct prediction of binding, have identified several key proteins and protein families that are central to the pathways modulated by linoleic acid and related compounds. These represent plausible targets for linoleic acid or its metabolites.
Potential Protein Targets Implicated in Linoleic Acid Pathways:
| Target Protein/Family | Function | Associated Pathway |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. nih.gov | PPAR Signaling |
| Fatty Acid Binding Proteins (FABPs) | Intracellular proteins that bind and transport fatty acids. nih.gov | Fatty Acid Metabolism |
| Cyclooxygenases (COX) | Enzymes that convert arachidonic acid into prostaglandins. | Arachidonic Acid Metabolism |
| Lipoxygenases (LOX) | Enzymes that convert arachidonic acid into leukotrienes and other inflammatory mediators. | Arachidonic Acid Metabolism |
| Cytochrome P450 Enzymes | Involved in the metabolism of fatty acids to various signaling molecules. nih.gov | Linoleic Acid Metabolism |
Omics Technologies
Metabolomics Profiling (e.g., Serum Metabolomics)
Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. Serum metabolomics has emerged as a powerful tool to identify biomarkers and understand the metabolic pathways associated with various conditions, including those influenced by Octadecadienoic acid, (Z,Z)-.
High-resolution metabolomics studies have consistently implicated the linoleic acid metabolism pathway in diverse health and disease states. For instance, in a study on bone mineral density (BMD), plasma metabolomics identified 710 metabolites associated with whole-body BMD, which were significantly enriched in pathways including linoleic acid metabolism nih.gov. Specifically, metabolic products of linoleic acid, such as arachidonic acid, were found to be inversely associated with bone health, suggesting a link between altered linoleic acid metabolism and bone remodeling nih.gov.
In dermatological research, serum metabolomics has been used to investigate the pathogenesis of vitiligo. These studies revealed disturbed linoleic acid and alpha-linolenic acid metabolism in patients, indicating that dysregulated polyunsaturated fatty acid metabolism is a key feature of the disease frontiersin.org. Similarly, research into feline hepatic lipidosis identified significant alterations in alpha-linolenic acid and glyceride metabolism, further highlighting the central role of fatty acid pathways in metabolic disorders nih.gov.
The application of targeted metabolomics has also been used to analyze the effects of substances like donkey oil on skin health. This research identified changes in fatty acid metabolism, among other pathways, in response to its application under both healthy and inflamed conditions frontiersin.org.
Lipidomics Analysis
Lipidomics, a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids in biological systems. Given that Octadecadienoic acid, (Z,Z)- is a fundamental fatty acid, lipidomics is an essential methodology for studying its roles in cellular structure and signaling. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to lipidomics research, allowing for the precise quantification and characterization of linoleic acid and its numerous derivatives acs.orgcreative-proteomics.com.
Lipidomics analysis is crucial for understanding how linoleic acid is incorporated into more complex lipids and how it is metabolized into bioactive molecules called oxylipins acs.org. These metabolites are known to be potent signaling molecules that can modulate inflammation and other physiological processes springernature.com. For example, lipidomics profiling of human serum samples has been used to measure the changes in linoleic acid-derived lipid mediators in response to physical exercise, revealing an increase in certain beneficial metabolites springernature.com.
The fatty acid composition of cellular membranes, which is critical for their fluidity and function, is also a key area of investigation in lipidomics nih.gov. By analyzing the fatty acid profiles of membranes, researchers can determine how dietary intake or disease states alter the incorporation of linoleic acid and other fatty acids, thereby affecting cellular function nih.gov.
Common Lipid Species Analyzed in Lipidomics Studies Involving Linoleic Acid:
| Lipid Class | Role/Significance |
| Free Fatty Acids | Direct measurement of linoleic acid levels. |
| Phospholipids | Major components of cell membranes where linoleic acid is esterified. |
| Triglycerides | Primary storage form of fatty acids. |
| Oxylipins | Oxidized metabolites of linoleic acid with signaling functions. acs.org |
| Eicosanoids | Potent signaling molecules derived from arachidonic acid (a metabolite of linoleic acid). |
Gene Expression Studies
Investigations into the effects of Octadecadienoic acid, (Z,Z)- on gene expression have revealed its capacity to modulate a wide array of cellular processes, including cell proliferation, lipid metabolism, and inflammation. These studies often employ techniques like microarray analysis and quantitative PCR to determine how linoleic acid influences the transcription of specific genes.
In the context of cancer research, studies have shown that linoleic acid can stimulate the growth of certain breast cancer cell lines nih.govresearchgate.net. This stimulatory effect is associated with changes in the expression of genes involved in cell cycle regulation, RNA transcription, and key signaling pathways such as the estrogen receptor (ERalpha), G protein, and p38 MAP kinase pathways nih.govresearchgate.net. For instance, microarray analyses of the T47D breast cancer cell line indicated that linoleic acid treatment led to the up-regulation of 35 genes and down-regulation of 9 genes, affecting pathways related to transcriptional regulation and cell cycle control aacrjournals.org. Furthermore, linoleic acid, in conjunction with estradiol, has been shown to decrease the expression of the BRCA1 gene in the MCF-7 breast cancer cell line nih.gov. A preclinical study also found that linoleic acid enhances the growth of triple-negative breast cancer by activating the mTORC1 pathway through the FABP5 protein news-medical.net.
Regarding lipid metabolism, research has demonstrated that diets with varying ratios of linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid) can cumulatively regulate the hepatic expression of genes related to fatty acid oxidation and lipogenesis over generations nih.gov. Specifically, these fatty acids can influence genes controlled by the nuclear receptors Ppara and Srebf1 nih.gov. Other studies have shown that linoleic acid can affect the expression of genes related to lipid transport, synthesis, and oxidation in the liver researchgate.net.
The inflammatory response to linoleic acid is also, in part, genetically determined. The effects of linoleic acid on the body are significantly dependent on the variant of the FADS1 gene an individual carries sciencedaily.comnews-medical.net. This gene regulates the body's fatty acid metabolism, and different variants can lead to opposing effects on inflammatory markers and fasting glucose levels in response to increased linoleic acid intake sciencedaily.comnews-medical.net. For example, in vascular endothelial cells, linoleic acid can induce a pro-inflammatory response by activating the PI3K/Akt and ERK1/2 signaling pathways, leading to the increased expression of genes like vascular cell adhesion molecule 1 nih.gov.
Differential Gene Expression Analysis (e.g., RNA sequencing, RT-PCR)
The impact of Octadecadienoic acid, (Z,Z)- on cellular function is often mediated through changes in gene expression. High-throughput methods like RNA sequencing (RNA-seq) and targeted analysis with reverse transcription-polymerase chain reaction (RT-PCR) are crucial tools for identifying these genetic modulations.
RNA-seq studies have provided a global view of the genes affected by linoleic acid. In one study, treating Caco-2 intestinal epithelial cells with linoleic acid led to significant changes in the expression of numerous genes. The top 50 differentially expressed genes were identified, and these results were subsequently validated using quantitative RT-PCR (qRT-PCR), confirming the reliability of the RNA-seq data researchgate.net. Another RNA-seq analysis on C2C12 muscle cells revealed that high levels of linoleic acid and arachidonic acid could inhibit differentiation and down-regulate the expression of several myogenic biomarker genes, including IGF1, Cola1, Col6a2, Col6a1, Itga10, Itga11, SFRP2, DAAM2, and NKD2 nih.gov.
Targeted gene expression analysis using RT-PCR has further clarified the role of linoleic acid in specific contexts. In the MKN-45 gastric cancer cell line, treatment with linoleic acid was found to modulate the expression of genes associated with metastasis and angiogenesis. Specifically, qRT-PCR analysis showed that linoleic acid treatment reduced the expression levels of MMP-2 and several microRNAs (mir-126, mir-194, mir-30), while simultaneously increasing the expression of Talin-2 mRNA nih.gov. These studies highlight the power of gene expression analysis in uncovering the molecular pathways influenced by Octadecadienoic acid, (Z,Z)-.
Regulation of Genes Encoding Pathogenic Factors
Octadecadienoic acid, (Z,Z)- can act as a signaling molecule that influences the interaction between hosts and pathogenic microorganisms by modulating the expression of virulence genes.
In the context of the gastric pathogen Helicobacter pylori, linoleic acid has been shown to alter the transcription of several genes crucial for its pathogenicity. Exposure to linoleic acid resulted in a diminished transcription of key virulence factor genes, including flaB (encoding a flagellar protein), cagL (a component of the Type IV secretion system), ureB (a subunit of urease), and babA (an adhesin) peerj.com. This suggests that linoleic acid can repress the pathogenic potential of H. pylori. Similarly, linoleic acid, along with other fatty acids, has been found to suppress the production of cholera toxin in Vibrio cholerae, indicating a regulatory role on virulence in this pathogen as well peerj.com.
However, the effect is not universal across all bacteria. In a study on Shigella flexneri, linoleic acid was used as a negative control because it was not predicted to efficiently interact with and inhibit the master virulence regulator VirF, unlike other fatty acids that were shown to reduce the transcription of the virulence gene virB asm.org. These findings demonstrate that Octadecadienoic acid, (Z,Z)- can selectively regulate the expression of genes encoding pathogenic factors, thereby influencing the virulence of specific bacteria.
Experimental Models
To characterize the bioactivity of Octadecadienoic acid, (Z,Z)-, a variety of standardized experimental models are utilized. These in vitro assays assess its effects on cell viability, enzyme activity, and antioxidant potential.
Cell Culture Studies (e.g., Cytotoxicity Assays on Vero cells, A549 cells)
Cell culture models are fundamental for assessing the cytotoxic potential of chemical compounds. The A549 cell line (human lung adenocarcinoma) and Vero cells (monkey kidney epithelial) are commonly used for such evaluations. While specific cytotoxicity data (IC50 values) for pure Octadecadienoic acid, (Z,Z)- on these cell lines is not prominently available in the reviewed literature, studies on extracts containing its derivatives provide insight into the methodologies used.
For instance, a methanolic extract from the leaves of Carissa macrocarpa, which was found to contain trihydroxy-octadecadienoic acid, demonstrated dose-dependent cytotoxic activity against the A549 cell line nih.gov. Similarly, an ethanolic extract of Nepeta paulsenii, containing the related compound 9,12,15-Octadecatrienoic acid, also showed cytotoxicity against A549 cells, with an IC50 value of 62.82 µg/mL for the mixed-parts extract nih.gov. These studies employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as an indicator of cell viability, to determine the concentration at which the substance inhibits 50% of cell growth (IC50).
| Compound/Extract | Cell Line | Assay | Result (IC50) | Source Compound |
|---|---|---|---|---|
| Ethanolic Extract | A549 | MTT | 62.82 µg/mL | 9,12,15-Octadecatrienoic acid |
| Methanolic Extract | A549 | MTT | Dose-dependent cytotoxicity | Trihydroxy-octadecadienoic acid |
| Octadecadienoic acid, (Z,Z)- | A549 | N/A | Data not available in searched sources | N/A |
| Octadecadienoic acid, (Z,Z)- | Vero | N/A | Data not available in searched sources | N/A |
Enzyme Inhibition Assays (e.g., Alpha-Amylase, Alpha-Glucosidase, COX-2)
Enzyme inhibition assays are critical for identifying the specific molecular targets of Octadecadienoic acid, (Z,Z)-. These assays measure the ability of the compound to reduce the activity of key enzymes involved in various physiological and pathological processes.
Alpha-Amylase and Alpha-Glucosidase: These enzymes are targets for managing postprandial hyperglycemia. Studies have shown that linoleic acid exhibits inhibitory effects on α-glucosidase, with a potency greater than the drug acarbose (B1664774) nih.gov. Kinetic analysis revealed it to be a competitive inhibitor. Its inhibitory activity against α-amylase, however, was found to be weaker nih.gov.
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation. Linoleic acid has been identified as an inhibitor of both COX-1 and COX-2. In one study, the 50% inhibitory concentration (IC50) for linoleic acid against COX-2 was reported to be 94 µM, compared to 170 µM for COX-1, indicating a slight selectivity towards COX-2 nih.gov. Another investigation found the IC50 of linoleic acid for COX-2 to be 150 µM, with a COX-2/COX-1 selectivity ratio of 0.6 gsartor.org. A derivative, linoleyl hydroxamic acid, was shown to inhibit both COX-1 and COX-2 with an IC50 value of 60 µM researchgate.net.
| Enzyme | Compound | Inhibition Type | IC50 Value |
|---|---|---|---|
| Alpha-Glucosidase | Octadecadienoic acid, (Z,Z)- | Competitive | Potent inhibition, specific value N/A |
| Alpha-Amylase | Octadecadienoic acid, (Z,Z)- | - | Weaker inhibition, specific value N/A |
| COX-2 | Octadecadienoic acid, (Z,Z)- | Competitive | 94 µM |
| COX-2 | Octadecadienoic acid, (Z,Z)- | - | 150 µM |
| COX-1 | Octadecadienoic acid, (Z,Z)- | Competitive | 170 µM |
| COX-1 / COX-2 | Linoleyl hydroxamic acid | - | 60 µM |
In Vitro Antioxidant Capacity Assays (e.g., DPPH, Total Antioxidant Capacity)
The ability of a compound to counteract oxidative stress is evaluated using various antioxidant capacity assays. These tests measure different aspects of antioxidant action, such as radical scavenging or prevention of lipid peroxidation.
DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to measure the ability of a compound to act as a free radical scavenger. However, research indicates that pure linoleic acid does not exhibit significant radical quenching activity in the DPPH assay, even at concentrations up to 25 mM. In contrast, its conjugated isomers (CLA) show notable DPPH scavenging ability nih.gov. This suggests that the non-conjugated double bond structure of standard linoleic acid is not effective at directly donating a hydrogen atom to the stable DPPH radical.
Total Antioxidant Capacity (TAC): While not a direct radical scavenger in the DPPH test, linoleic acid is a key component in other methods used to assess the total antioxidant capacity of substances. The β-carotene–linoleic acid bleaching assay is a widely used model for this purpose researchgate.net. In this system, linoleic acid is induced to oxidize, producing free radicals that would normally bleach the colored β-carotene. The presence of an antioxidant substance prevents this bleaching by neutralizing the linoleic acid-derived radicals. The capacity of the test substance to prevent color loss is measured as its total antioxidant activity researchgate.netnih.gov. Therefore, linoleic acid serves as an oxidizable substrate to test the efficacy of other antioxidant compounds.
| Assay | Analyte | Principle | Result for Octadecadienoic acid, (Z,Z)- |
|---|---|---|---|
| DPPH Radical Scavenging | Octadecadienoic acid, (Z,Z)- | Measures direct scavenging of the stable DPPH radical. | No significant radical quenching activity observed nih.gov. |
| β-carotene–linoleic acid Assay | Other Antioxidant Substances | Measures the ability of an antioxidant to prevent the oxidation of linoleic acid and subsequent bleaching of β-carotene. | Serves as the oxidizable substrate; its oxidation is inhibited by the test antioxidant researchgate.net. |
Animal Model Investigations (e.g., ovalbumin-induced asthma, imiquimod-induced psoriasis, Plasmodium berghei infection, cyclosporine-induced nephrotoxicity)
Research into the biological effects of Octadecadienoic acid, (Z,Z)- often employs specific animal models that mimic human diseases. These models are crucial for understanding the compound's potential role in various pathological processes.
Ovalbumin-Induced Asthma The ovalbumin (OVA)-induced asthma model is one of the most widely used and reliable methods for studying allergic asthma in rodents. pharmalegacy.com This model mimics key inflammatory features of human asthma, such as airway hyperresponsiveness, increased mucus production, and eosinophilic infiltration. pharmalegacy.comcreative-biolabs.com The process involves sensitizing the animals to ovalbumin, a common allergen, typically with an adjuvant like aluminum hydroxide, to prime the immune system. pharmalegacy.comcreative-biolabs.com Following sensitization, the animals are challenged with aerosolized ovalbumin, which triggers an inflammatory response in the lungs. pharmalegacy.com This response is characterized by the activation of T-helper type 2 (Th2) cells, which produce cytokines like IL-4, IL-5, and IL-13, leading to the pathological changes associated with asthma. creative-biolabs.comnih.gov
Imiquimod-Induced Psoriasis The imiquimod (IMQ)-induced psoriasis model is a rapid and convenient tool for studying psoriasis-like skin inflammation in mice. nih.govnih.gov Imiquimod is a ligand for Toll-like receptors (TLR) 7 and 8, and its topical application on mouse skin induces a dermatitis that closely resembles human plaque-type psoriasis. nih.govnih.govrjptonline.org The resulting lesions exhibit characteristic features such as skin erythema, thickening, scaling, and epidermal alterations like acanthosis (thickening of the epidermis). nih.gov The inflammatory process is critically dependent on the IL-23/IL-17 axis, a key pathway in human psoriasis. nih.govfrontierspartnerships.org This model allows for the evaluation of new therapies and the elucidation of pathogenic mechanisms involved in the disease. nih.gov
Plasmodium berghei Infection The Plasmodium berghei infection model is a fundamental tool in malaria research, using a species of parasite that causes malaria in rodents. pberghei.nlscientificarchives.com This model is instrumental in studying the complex biology of the malaria parasite and its interaction with the host's immune system. scientificarchives.com Laboratory rodents, such as mice and rats, can be infected either through the bites of infected mosquitoes or by the direct injection of parasitized red blood cells. pberghei.nlnih.gov The model allows researchers to investigate the different life stages of the parasite, from the initial liver stage to the subsequent blood stage that causes clinical illness. nih.gov It is widely used for screening potential antimalarial drugs and for studying the host's immune response to infection. scientificarchives.comresearchgate.net
Cyclosporine-Induced Nephrotoxicity Cyclosporine is an immunosuppressive agent widely used in organ transplant recipients and for treating autoimmune diseases, but its use can lead to significant kidney damage (nephrotoxicity). nih.gov Animal models are used to study the mechanisms of this toxicity, which can manifest in both acute and chronic forms. nih.gov These models typically involve the administration of cyclosporine to rodents, such as Sprague Dawley rats, which then develop renal injury characterized by features like focal tubular atrophy and interstitial fibrosis.
Extraction and Purification Techniques
The isolation of Octadecadienoic acid, (Z,Z)- from natural sources relies on effective extraction and purification methodologies. The choice of technique depends on the matrix from which the compound is being extracted and the desired purity of the final product.
Solvent Extraction Methods (e.g., Ethyl Acetate, Methanol, Hexane)
Solvent extraction is a conventional and widely used method for isolating lipids, including Octadecadienoic acid, (Z,Z)-, from various biological materials. The principle involves using a solvent that can selectively dissolve the target compound, separating it from the solid matrix. Common solvents include hexane, ethyl acetate, and methanol, each with different polarities allowing for the extraction of a range of compounds.
Hexane: As a non-polar solvent, hexane is highly effective for extracting lipids. In studies on mealworms, n-hexane has been used as a conventional solvent for oil extraction. kosfaj.org
Ethyl Acetate: This solvent is considered a "green solvent" and has shown high efficiency in lipid extraction. Research has demonstrated that oil extraction yields from mealworms were significantly higher with ethyl acetate compared to n-hexane. kosfaj.org It is a semi-polar solvent capable of extracting semi-polar compounds. ugm.ac.id
Methanol: Methanol is a polar solvent often used in the initial extraction of a broad range of compounds from a sample. In one study, a crude methanol extract of Tetracarpidium conophorum was prepared, which was later found to contain 9.55% Octadecadienoic acid, (Z,Z)-. wjarr.com
The efficiency of these solvents can vary based on the source material. For instance, in one analysis, the ethyl acetate fraction of a plant extract yielded the highest antioxidant activity compared to hexane and methanol fractions. ugm.ac.id
| Solvent | Type | Relative Yield/Efficiency | Source Material Example | Reference |
|---|---|---|---|---|
| Ethyl Acetate | Semi-polar / Green Solvent | High (25.33±0.01% oil yield) | Mealworms (Tenebrio molitor) | kosfaj.org |
| n-Hexane | Non-polar / Conventional | Lower (18.6±0.02% oil yield) | Mealworms (Tenebrio molitor) | kosfaj.org |
| Methanol | Polar | Effective for broad initial extraction | African Walnut (Tetracarpidium conophorum) | wjarr.com |
Advanced Extraction Technologies (e.g., Ultrasonic-Assisted Extraction)
To improve efficiency and reduce the environmental impact of traditional extraction methods, advanced technologies have been developed. Ultrasonic-Assisted Extraction (UAE) is a novel method that enhances extraction yields and reduces processing time. mdpi.commdpi.com
The mechanism behind UAE involves the use of high-intensity ultrasound waves (typically around 20 kHz), which create acoustic cavitation in the solvent. mdpi.comnih.gov This phenomenon is characterized by the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the surface of the plant material generates powerful microjets and shockwaves that disrupt cell walls and membranes. mdpi.com This disruption facilitates the release of intracellular compounds, like Octadecadienoic acid, (Z,Z)-, into the solvent, thereby increasing the mass transfer rate. mdpi.comnih.gov
Key advantages of UAE include:
Reduced Extraction Time: UAE can significantly shorten the extraction period compared to conventional methods. For example, some processes can be completed in minutes instead of hours. researchgate.net
Increased Yield: By effectively disrupting the cell matrix, UAE often results in a higher recovery of bioactive compounds. mdpi.com
Lower Solvent Consumption: The enhanced efficiency can lead to a reduction in the amount of solvent required, making the process more environmentally friendly. mdpi.com
Lower Temperatures: UAE can be performed at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds.
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Frequency | Typically 20 kHz for extraction. | Induces acoustic cavitation, the primary mechanism for cell disruption. | nih.gov |
| Power | The amount of energy applied to the system (e.g., 150 W to 600 W). | Higher power can increase extraction efficiency, but excessive power may degrade compounds. Optimal power levels vary by target compound. | nih.gov |
| Time | Duration of sonication. | UAE significantly reduces extraction time, often to just a few minutes. | researchgate.netnih.gov |
| Solvent | Liquid medium used for extraction. | The choice of solvent remains crucial and is often used in combination with UAE to maximize yield. | mdpi.com |
Future Directions in Octadecadienoic Acid, Z,z Research
Elucidation of Novel Molecular Targets
Future research is focused on identifying and characterizing novel molecular targets of linoleic acid and its metabolites to better understand its diverse biological effects. While linoleic acid itself is a crucial component of cell membranes, its metabolic derivatives, such as oxidized linoleic acid metabolites (OXLAMs), are emerging as key signaling molecules with distinct targets. nih.gov
Excessive intake of linoleic acid can lead to the formation of OXLAMs, which have been associated with chronic diseases. nih.gov A primary area of investigation is how these metabolites interact with cellular components to trigger pathological processes. For example, 4-hydroxynonenal (4-HNE), a major product of linoleic acid peroxidation, is known to form adducts with proteins, nucleic acids, and lipids, thereby altering their function and contributing to cellular stress. nih.gov Identifying the specific proteins and signaling pathways affected by 4-HNE and other OXLAMs is a critical goal.
Furthermore, research suggests a link between dietary linoleic acid, the gut microbiota, and the intestinal endocannabinoid system, which plays a role in inflammation. tandfonline.com A high linoleic acid diet has been shown to dysregulate this system, increasing susceptibility to colitis in animal models. tandfonline.com Future studies will aim to pinpoint the specific receptors and signaling cascades within the endocannabinoid system that are modulated by linoleic acid and its metabolites, potentially revealing new therapeutic targets for inflammatory bowel disease (IBD). A systems-based approach has also successfully predicted and discovered previously unknown linoleic acid derivatives with roles in pain and itch, suggesting that further exploration will continue to uncover novel bioactive lipids and their corresponding molecular targets. researchgate.net
Exploration of Synergistic Interactions with Other Bioactive Compounds
The biological activity of linoleic acid may be significantly enhanced or modified when combined with other bioactive compounds. Investigating these synergistic interactions is a promising research frontier that could lead to more effective strategies for managing health and disease.
A recent study demonstrated a potent synergistic anti-inflammatory effect between linoleic acid (LA) and conjugated linoleic acid (CLA), a family of its isomers. nih.gov While neither compound had a significant effect on its own at lower concentrations, their combination synergistically suppressed the growth of inflammatory macrophage cells and reduced the production of key inflammatory mediators like TNF-α, IL-6, and PGE2. nih.gov The underlying mechanism involved the downregulation of pro-inflammatory pathways (Ras, PI3K, Akt, MAPK, mTOR, NF-κB) and the upregulation of cell cycle inhibitors (p21, p53, Rb). nih.gov
Similarly, research has explored the combined effects of oleic acid and linoleic acid. Pre-treatment with a combination of these two fatty acids showed protective effects against lipopolysaccharide-induced pulmonary hypertension in animal models, suggesting a synergistic modulatory response on blood pressure and organ damage. researchgate.net Incorporating linoleic acid into biopolymer films, such as those made from fish gelatin, along with pro-oxidants and UV irradiation, has also been shown to synergistically enhance the film's functional properties, particularly its water-vapor barrier. mdpi.com
These findings underscore the importance of studying linoleic acid not in isolation, but as part of a complex mixture of dietary and endogenous compounds. Future research will likely focus on identifying other synergistic partners and elucidating the molecular mechanisms of their combined actions.
Table 1: Examples of Synergistic Interactions
| Interacting Compounds | Observed Synergistic Effect | Associated Mechanisms |
|---|---|---|
| Linoleic Acid (LA) & Conjugated Linoleic Acid (CLA) | Suppression of inflammatory macrophage growth and mediator production (TNF-α, IL-6, PGE2) nih.gov | Downregulation of Ras, PI3K, Akt, MAPK, mTOR, NF-κB; Upregulation of p21, p53, Rb nih.gov |
| Oleic Acid & Linoleic Acid | Protective effects against induced pulmonary hypertension researchgate.net | Reduction in angiotensin II and markers of tissue injury researchgate.net |
Advanced Biotechnological Production Methods
While linoleic acid is abundant in many plant oils, there is growing interest in developing advanced biotechnological methods for its production, as well as for the synthesis of its valuable derivatives like conjugated linoleic acid (CLA). These methods offer potential advantages in terms of sustainability, purity, and the ability to produce specific isomers.
Microbial biosynthesis is a particularly promising avenue. Certain strains of lactic acid bacteria (LAB) and bifidobacteria possess the enzyme linoleic acid isomerase, which can convert linoleic acid into CLA. nih.govmdpi.com Researchers are screening and identifying novel microbial strains with high conversion efficiency. For instance, Lactiplantibacillus plantarum has been identified as a strain with a high capacity for CLA production through fermentation. mdpi.com Optimizing fermentation conditions such as inoculum size, temperature, time, and substrate concentration is key to maximizing yield. mdpi.com
The oleaginous yeast Yarrowia lipolytica is another powerful chassis for producing polyunsaturated fatty acids (PUFAs). tandfonline.com While wild-type Y. lipolytica can produce linoleic acid, it serves as an efficient host for metabolic engineering to produce a variety of other PUFAs. tandfonline.com Advanced strategies being employed include:
Metabolic Engineering: Introducing genes for specific desaturases and elongases to create artificial biosynthetic pathways for desired fatty acids. tandfonline.com
Adaptive Laboratory Evolution (ALE): Subjecting the yeast to specific culture conditions to select for strains with improved characteristics, such as higher lipid accumulation and linoleic acid content. tandfonline.com
These biotechnological approaches represent a shift towards more controlled and potentially more sustainable methods of producing specific fatty acids and their isomers for various applications.
Systems Biology Approaches to Understand Network-Level Effects
The complex and multifaceted roles of linoleic acid and its metabolites necessitate a holistic approach to understand their impact on biological systems. Systems biology, which integrates experimental data with computational modeling, provides a framework for deciphering these network-level effects.
Lipidomics, the large-scale study of lipids, is a core component of this approach. By profiling the entire lipidome, researchers can understand how dietary linoleic acid influences the broader landscape of lipid metabolism, rather than focusing on a single molecule. researchgate.net A systems-based strategy was successfully used to predict and identify novel linoleic acid derivatives involved in pain and itch signaling. researchgate.net This was achieved by profiling the abundance of precursor fatty acids and the expression of biosynthetic genes in relevant tissues, demonstrating the power of this integrated approach. researchgate.net
Computational modeling is also being used to enhance our understanding. For example, genome-scale metabolic models (GEMs) can be used to predict how changes in linoleic acid intake might affect metabolic fluxes throughout the cell. researchgate.net These models can help to identify key control points in lipid metabolic networks and predict the downstream consequences of dietary interventions.
By applying systems biology, researchers can move beyond linear pathways to appreciate the intricate web of interactions that govern the physiological effects of linoleic acid. This approach is crucial for understanding how this fatty acid contributes to the complex pathophysiology of chronic diseases like IBD and cardiovascular disease. tandfonline.com
Development of Advanced Analytical Techniques for Comprehensive Profiling
Progress in understanding the roles of linoleic acid is intrinsically linked to the development of advanced analytical techniques capable of its precise detection, quantification, and characterization. The structural similarity among fatty acid isomers presents a significant analytical challenge, driving innovation in separation and detection technologies.
Modern lipidomics relies on a suite of powerful techniques:
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), GC is a cornerstone for fatty acid analysis, especially after conversion to more volatile fatty acid methyl esters (FAMEs). mdpi.comsemanticscholar.org High-resolution capillary columns, such as those with cyanosilicone stationary phases, are used to separate closely related isomers. semanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, allowing for the direct analysis of free fatty acids without derivatization. creative-proteomics.comcreative-proteomics.com It is particularly valuable for analyzing complex biological matrices and can achieve extremely low detection limits. creative-proteomics.com
Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) offer enhanced resolving power, which is critical for separating overlapping peaks in complex samples, leading to more accurate profiling and biomarker identification. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to distinguish between different isomers, complementing the data obtained from mass spectrometry. mdpi.comprimescholars.com
These advanced methods enable comprehensive profiling of linoleic acid and its numerous metabolites across various biological samples. They are essential for verifying the authenticity of food products, monitoring metabolic pathways, and discovering biomarkers associated with health and disease. creative-proteomics.comprimescholars.com
Table 2: Advanced Analytical Techniques for Linoleic Acid Profiling
| Technique | Abbreviation | Key Features & Applications | Detection Limit (Example) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Ideal for profiling fatty acids after derivatization (FAMEs); Provides structural information. mdpi.comsemanticscholar.org | ~0.02 µg/mL creative-proteomics.com |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity; Direct analysis of free fatty acids; Isomer separation. creative-proteomics.comcreative-proteomics.com | As low as ~0.5 fg creative-proteomics.com |
| Two-Dimensional Gas Chromatography | GCxGC | Exceptional analyte separation for complex samples; Biomarker identification. semanticscholar.org | N/A |
Q & A
Q. What analytical methods are recommended for quantifying (Z,Z)-octadecadienoic acid in biological or synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in separating and identifying fatty acid isomers. For example, ester derivatives (e.g., methyl esters) improve volatility for GC analysis. Retention indices and mass spectral libraries (e.g., NIST) are critical for distinguishing (Z,Z)-octadecadienoic acid from positional/geometric isomers . High-performance thin-layer chromatography (HPTLC) coupled with densitometry can also provide semi-quantitative data in lipid-rich matrices .
Q. What synthetic pathways are employed to produce (Z,Z)-octadecadienoic acid in laboratory settings?
The compound is synthesized via enzymatic desaturation of stearic acid (C18:0) or oleic acid (C18:1) using Δ9- and Δ12-desaturases. In vitro protocols often utilize yeast or bacterial expression systems to produce these enzymes, with reaction optimization focusing on temperature (25–37°C), pH (6.5–7.5), and NADH/NAD+ cofactor ratios . Chemical synthesis via Wittig reactions or partial hydrogenation of linolenic acid (C18:3) is less common due to stereochemical challenges .
Q. How can researchers validate the purity of synthesized (Z,Z)-octadecadienoic acid?
Purity assessment requires a combination of:
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR to confirm double-bond positions (δ 5.3–5.4 ppm for Z-configured protons) and absence of trans isomers .
- Fourier-transform infrared spectroscopy (FTIR) : Peaks at 3010 cm⁻¹ (cis C-H stretching) and 1745 cm⁻¹ (carboxylic acid C=O) .
- Chromatographic resolution : Reverse-phase HPLC with UV detection (205 nm) to separate geometric isomers .
Advanced Research Questions
Q. How can contradictory thermodynamic data (e.g., enthalpy of hydrogenation) for (Z,Z)-octadecadienoic acid be reconciled across studies?
Discrepancies in ΔrH° values (e.g., -254.4 ± 1.5 kJ/mol in hexane vs. other solvents) arise from solvent polarity effects and catalyst selection (e.g., Pd/C vs. Raney Ni). To resolve conflicts:
- Standardize reaction conditions (solvent, catalyst loading, H₂ pressure).
- Use differential scanning calorimetry (DSC) to validate liquid-phase enthalpies .
- Cross-reference with computational methods (e.g., density functional theory) to model solvent interactions .
Q. What experimental designs are optimal for studying (Z,Z)-octadecadienoic acid’s bioactivity in cancer models?
- In vitro assays : Dose-response curves (0–100 µM) in cancer cell lines (e.g., HCT-116) with MTT/WST-1 assays. Include controls for autoxidation (e.g., α-tocopherol) to isolate bioactivity from oxidative byproducts .
- Mechanistic studies : siRNA knockdown of peroxisome proliferator-activated receptors (PPARs) to assess signaling pathway involvement .
- Metabolomic profiling : LC-MS/MS to track incorporation into membrane phospholipids and downstream eicosanoid production .
Q. What strategies differentiate (Z,Z)-octadecadienoic acid from its geometric isomers in complex lipid extracts?
- Silver-ion chromatography : Argentation TLC or HPLC separates cis/trans isomers via silver-π interactions .
- Gas chromatography with ionic liquid columns : SLB-IL111 columns enhance resolution of C18 dienes .
- Ultraviolet photoisomerization : Controlled UV exposure (254 nm) generates characteristic photoproducts for structural confirmation .
Q. How does the oxidative stability of (Z,Z)-octadecadienoic acid impact its utility in lipid oxidation studies?
Autoxidation kinetics are studied using:
- Oxygen bomb calorimetry : To measure induction periods under controlled O₂ pressure .
- Electron paramagnetic resonance (EPR) : Detection of radical intermediates during lipid peroxidation .
- Headspace solid-phase microextraction (HS-SPME) : Coupled with GC-MS to quantify volatile aldehydes (e.g., hexanal) as oxidation markers .
Q. What computational tools are effective for modeling (Z,Z)-octadecadienoic acid’s interactions in lipid bilayers?
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can predict:
- Membrane fluidity : Order parameters (S₀) for acyl chains in phospholipid bilayers .
- Protein-lipid interactions : Binding affinities with membrane-associated enzymes (e.g., cyclooxygenase-2) . Validation requires experimental data from small-angle X-ray scattering (SAXS) or fluorescence anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
